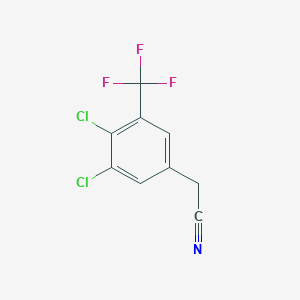

![molecular formula C14H20N4O B2923670 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide CAS No. 2097859-15-7](/img/structure/B2923670.png)

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

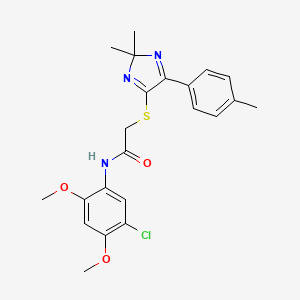

The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . These types of structures are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives can react with various (hetero)aromatic C-nucleophiles .科学的研究の応用

Enaminones and Pyrimidines in Drug Discovery

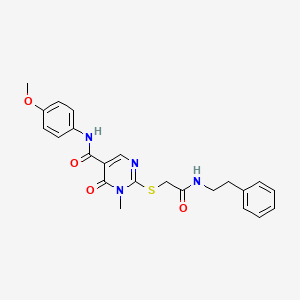

Enaminones and pyrimidine derivatives have been central to drug discovery efforts, particularly in the search for novel anticancer and antimicrobial agents. For instance, enaminones serve as key intermediates in synthesizing substituted pyrazoles, exhibiting significant antitumor and antimicrobial activities (Riyadh, 2011). Similarly, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promise as orally active histone deacetylase inhibitors with potential anticancer effects (Zhou et al., 2008).

Chemical Synthesis and Characterization

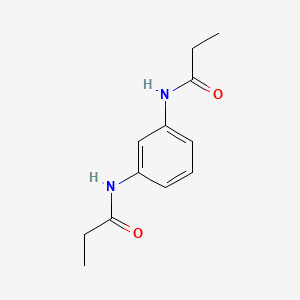

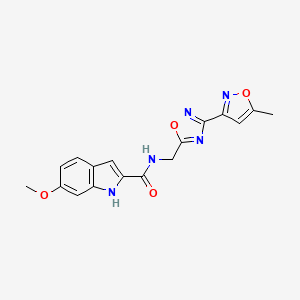

The synthesis and characterization of pyrimidine derivatives have been a significant area of research, leading to the discovery of compounds with a wide range of biological activities. For example, novel synthesis routes have been developed for (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide, with some compounds showing antimicrobial activity (Al-Omran & El-Khair, 2005).

Anticancer and Antimicrobial Potential

Pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, with several showing significant efficacy. This highlights the potential of pyrimidine-based compounds in developing new therapeutic agents (Rahmouni et al., 2016).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways for creating pyrimidine and related heterocyclic compounds. These efforts aim to improve the efficiency of synthesis, increase the diversity of accessible compounds, and potentially uncover new biological activities. For example, a versatile synthesis approach has been developed for quinolines and related fused pyridines, demonstrating the flexibility of heterocyclic synthesis (Hayes & Meth–Cohn, 1979).

作用機序

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

For instance, as an antagonist of the vanilloid receptor 1, it could prevent the receptor from activating pain pathways . As a modulator of the insulin-like growth factor 1 receptor, it could influence cell growth and development .

Biochemical Pathways

Given its potential targets, it may impact pathways related to pain perception, cell growth, and various enzymatic processes .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, suggest that it could efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Similar compounds have been found to exhibit antioxidative and antibacterial properties and have effects on the cell cycle .

将来の方向性

特性

IUPAC Name |

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-2-3-7-13(19)17-11-12-6-4-10-18(12)14-15-8-5-9-16-14/h2,5,8-9,12H,1,3-4,6-7,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSOUQHARJOOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1CCCN1C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)

![1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2923595.png)

![Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2923597.png)

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923599.png)

![(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2923601.png)

![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)

![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2923606.png)